The Strategic Utility of 2-Bromo-4-fluoro-5-methoxybenzaldehyde in Modern Synthesis
The Strategic Utility of 2-Bromo-4-fluoro-5-methoxybenzaldehyde in Modern Synthesis
An In-depth Technical Guide for Chemical and Pharmaceutical Innovators
Introduction: A Versatile Building Block at the Nexus of Halogen Chemistry and Drug Design
In the landscape of synthetic organic chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount to creating novel molecular architectures with tailored properties. 2-Bromo-4-fluoro-5-methoxybenzaldehyde, a polysubstituted benzaldehyde, emerges as a compound of significant interest for researchers, scientists, and professionals in drug development. Its structure is a compelling convergence of functionalities: an aldehyde for diverse derivatization, a methoxy group modulating electronic properties, and two distinct halogens—bromine and fluorine—offering orthogonal reactivity and the potential for enhanced biological activity.
This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-5-methoxybenzaldehyde, identified by the CAS Number 865186-62-5 [1][2]. We will delve into its physicochemical characteristics, explore its synthetic accessibility, and illuminate its role as a high-value intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical domain. The interplay of its substituents makes it a powerful synthon, enabling intricate molecular design and the construction of novel chemical entities.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is the foundation of its effective and safe utilization in a laboratory setting.
Key Properties
The properties of 2-Bromo-4-fluoro-5-methoxybenzaldehyde are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 865186-62-5 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 100-105 °C | [1] |
| Purity | Typically ≥97% | [1][2] |
| InChI Key | OQDUONHFGRRMGY-UHFFFAOYSA-N | [1] |
Safety and Handling
As a halogenated aromatic aldehyde, 2-Bromo-4-fluoro-5-methoxybenzaldehyde requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
GHS Hazard Information:
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Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]. Some suppliers of isomeric compounds also list H302 (Harmful if swallowed) and H335 (May cause respiratory irritation)[3][4].
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Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1].
For detailed disposal and emergency procedures, consult the full Safety Data Sheet (SDS) from the supplier.
Synthetic Strategy and Plausible Protocol
The directing effects of the substituents on the aromatic ring are key to this strategy. The methoxy group is a strong activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The aldehyde is a deactivating, meta-director. The position ortho to the powerful methoxy group (C2) is the most activated and sterically accessible site for electrophilic bromination.
Proposed Retrosynthetic Analysis
Caption: Proposed retrosynthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a validated, industry-standard approach for the selective bromination of activated aromatic aldehydes. The causality behind each step is explained to ensure reproducibility and understanding.
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Reaction Setup and Inert Atmosphere:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-5-methoxybenzaldehyde (1.0 eq).
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Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or acetic acid.
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Causality: The use of a dried apparatus under an inert nitrogen atmosphere is critical to prevent the introduction of water, which can react with the brominating agent and lead to side reactions and reduced yield.
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-
Controlled Addition of Brominating Agent:
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Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same anhydrous solvent.
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Cool the reaction mixture in the flask to 0 °C using an ice bath.
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Add the NBS solution dropwise to the stirred solution of the aldehyde over 30-60 minutes.
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Causality: NBS is chosen as a mild and selective source of electrophilic bromine (Br⁺), minimizing over-bromination. The slow, dropwise addition at low temperature is essential to control the exothermic nature of the reaction and to maximize regioselectivity for the desired C2 position.
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Reaction Monitoring:
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Causality: TLC is a rapid and effective technique to visually track the conversion of the starting material to the product, preventing unnecessary reaction time which could lead to degradation or side-product formation.
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Work-up and Quenching:
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Once the reaction is complete, pour the mixture into a separatory funnel containing water and DCM.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by saturated sodium bicarbonate (to neutralize any acid), and finally with brine.
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Causality: The aqueous work-up is designed to remove the succinimide byproduct and any unreacted reagents. Each washing step serves a specific purpose to purify the organic phase containing the product.
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Isolation and Purification:
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Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Causality: Drying the organic phase is crucial before solvent removal. Recrystallization or chromatography provides the final, high-purity product by separating it from any remaining impurities.
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Workflow Visualization
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzaldehydes are foundational building blocks in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine provides a handle for further synthetic transformations, such as cross-coupling reactions. While direct applications of 2-Bromo-4-fluoro-5-methoxybenzaldehyde are not explicitly detailed in the provided search results, the utility of its isomers and related structures strongly indicates its potential as a crucial intermediate in synthesizing complex pharmaceutical agents[9].
For instance, related compounds like 2-Bromo-5-hydroxybenzaldehyde are key intermediates in the synthesis of Crisaborole (a PDE4 inhibitor for atopic dermatitis) and inhibitors of the anti-apoptotic protein BCL-XL. Similarly, other substituted bromo-fluoro-benzaldehydes are used to create quinazolinone-based antitumor agents and prostaglandin D2 inhibitors[6].
The aldehyde group of 2-Bromo-4-fluoro-5-methoxybenzaldehyde can undergo a variety of transformations, including:
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Reductive amination: To form substituted benzylamines.
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Wittig reaction: To form substituted styrenes.
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Oxidation: To form the corresponding benzoic acid.
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Condensation reactions: To build heterocyclic scaffolds (e.g., quinolines, pyrimidines).
The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.
Hypothetical Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core (like quinazoline or pyrimidine) attached to a substituted phenyl ring. 2-Bromo-4-fluoro-5-methoxybenzaldehyde is an ideal precursor for constructing such a substituted phenyl moiety.
Caption: Potential pathway to a kinase inhibitor scaffold.
Conclusion
2-Bromo-4-fluoro-5-methoxybenzaldehyde is a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its combination of an aldehyde handle, a bromine atom ready for cross-coupling, and the modulatory effects of its fluoro and methoxy groups makes it a valuable tool for the efficient construction of complex and potentially bioactive molecules. While its full range of applications continues to be explored, the established utility of its structural relatives in drug discovery programs underscores its importance as a building block for the next generation of therapeutics.
References
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ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved February 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved February 19, 2026, from [Link]
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ResearchGate. (2025, October 24). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved February 19, 2026, from [Link]
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PubChemLite. (n.d.). 2-bromo-4-fluoro-5-methoxybenzaldehyde. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved February 19, 2026, from [Link]
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Apicule. (n.d.). 2-Bromo-5-hydroxybenzaldehyde (CAS No: 2973-80-0) API Intermediate Manufacturers. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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